8-(5-Chloro-1-(2,4-dichlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-phenyl-1,2,4,8-tetraazaspiro(4.5)decan-3-one
Overview
Description
8-(5-Chloro-1-(2,4-dichlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-phenyl-1,2,4,8-tetraazaspiro(4.5)decan-3-one is a useful research compound. Its molecular formula is C22H19Cl3N6O2 and its molecular weight is 505.8 g/mol. The purity is usually 95%.
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Biological Activity
The compound 8-(5-Chloro-1-(2,4-dichlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-phenyl-1,2,4,8-tetraazaspiro(4.5)decan-3-one , with a molecular formula of and a molecular weight of approximately 505.78 g/mol, exhibits significant biological activities that warrant detailed examination. This article focuses on its biological activity, particularly in terms of anti-cancer properties and potential mechanisms of action.
Property | Value |
---|---|
Molecular Formula | C22H19Cl3N6O2 |
Molecular Weight | 505.78 g/mol |
CAS Number | Not specified in sources |
The compound has been studied for its ability to inhibit various biological pathways associated with cancer progression. Notably, it has shown significant inhibitory effects on the VEGF receptor 2 (VEGFR-2) , which is crucial in angiogenesis—the formation of new blood vessels from pre-existing ones—often exploited by tumors to sustain their growth.
In vitro Studies
Research indicates that derivatives similar to the compound exhibit potent anti-cancer activity:
- Compounds with structural similarities demonstrated VEGFR-2 inhibition with IC50 values ranging from low micromolar to nanomolar concentrations (e.g., 1.3 µM for one derivative) .
- In cellular assays, these compounds effectively inhibited VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVECs) at concentrations as low as 10 µM .
Case Studies and Research Findings
A study highlighted the anti-proliferative effects of pyridazine derivatives, including the compound . The following observations were made:
- Cell Lines Tested : The compound was tested against various cancer cell lines including HL-60 (leukemia), A549 (lung cancer), and OVCAR-3 (ovarian cancer).
Cell Line | % Growth Inhibition |
---|---|
HL-60 | 81.7% |
A549 | 58.4% |
OVCAR-3 | 67% |
These results indicate a broad spectrum of activity against different types of cancer cells .
Structure-Activity Relationship (SAR)
The structure of the compound plays a critical role in its biological activity. Variations in substituents on the pyridazine ring and the phenyl groups have been correlated with changes in potency against VEGFR-2:
Properties
IUPAC Name |
8-[5-chloro-1-(2,4-dichlorophenyl)-6-oxopyridazin-4-yl]-2-phenyl-1,2,4,8-tetrazaspiro[4.5]decan-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl3N6O2/c23-14-6-7-17(16(24)12-14)31-20(32)19(25)18(13-26-31)29-10-8-22(9-11-29)27-21(33)30(28-22)15-4-2-1-3-5-15/h1-7,12-13,28H,8-11H2,(H,27,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAARXASMBTIGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)N(N2)C3=CC=CC=C3)C4=C(C(=O)N(N=C4)C5=C(C=C(C=C5)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl3N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501106997 | |
Record name | 8-[5-Chloro-1-(2,4-dichlorophenyl)-1,6-dihydro-6-oxo-4-pyridazinyl]-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501106997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338413-92-6 | |
Record name | 8-[5-Chloro-1-(2,4-dichlorophenyl)-1,6-dihydro-6-oxo-4-pyridazinyl]-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338413-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-[5-Chloro-1-(2,4-dichlorophenyl)-1,6-dihydro-6-oxo-4-pyridazinyl]-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501106997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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